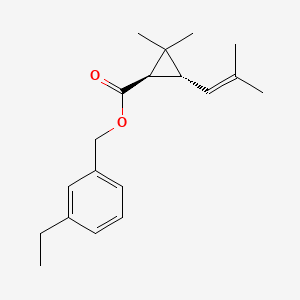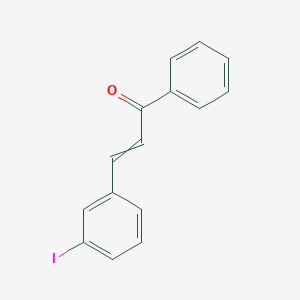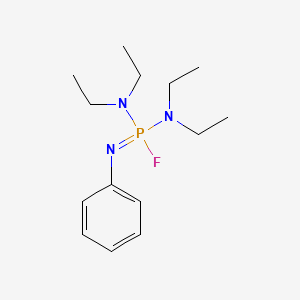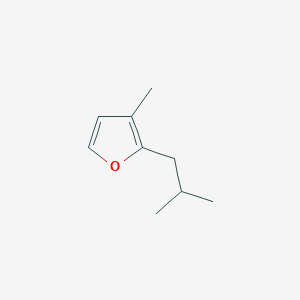![molecular formula C17H24N2O4S B14410200 L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- CAS No. 83328-03-4](/img/structure/B14410200.png)
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is a complex organic compound with the molecular formula C17H24N2O4S . It is a derivative of L-phenylalanine and L-leucine, incorporating a mercaptoacetyl group. This compound is notable for its unique structure, which includes a thiol group, aromatic rings, and multiple functional groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- typically involves the coupling of L-phenylalanine and L-leucine derivatives. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The mercaptoacetyl group is then introduced through a thiol-ene reaction, which involves the addition of a thiol to an alkene under radical conditions . The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptides and peptide derivatives. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. This method is advantageous for producing high-purity compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its role in protein synthesis and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical pathways that lead to the synthesis of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine: A precursor to L-tyrosine and neurotransmitters.
L-Leucine: An essential amino acid involved in protein synthesis.
N-Acetyl-L-phenylalanine: A derivative of L-phenylalanine with acetyl protection.
Uniqueness
L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]- is unique due to its incorporation of both L-phenylalanine and L-leucine, along with a mercaptoacetyl group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse biochemical reactions .
Properties
CAS No. |
83328-03-4 |
|---|---|
Molecular Formula |
C17H24N2O4S |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[(2-sulfanylacetyl)amino]pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H24N2O4S/c1-11(2)8-13(18-15(20)10-24)16(21)19-14(17(22)23)9-12-6-4-3-5-7-12/h3-7,11,13-14,24H,8-10H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)/t13-,14-/m0/s1 |
InChI Key |
BQXADZPBYAJPEH-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


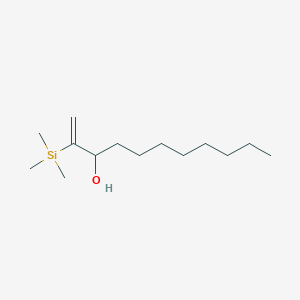

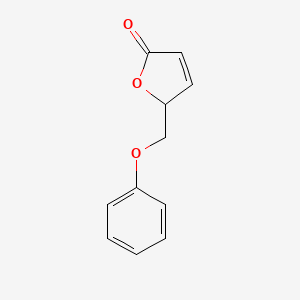
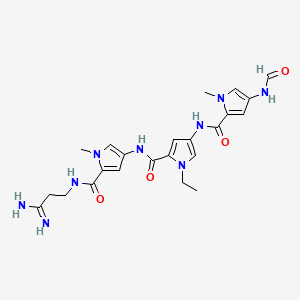
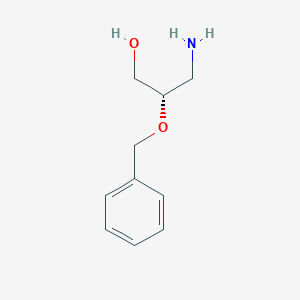
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
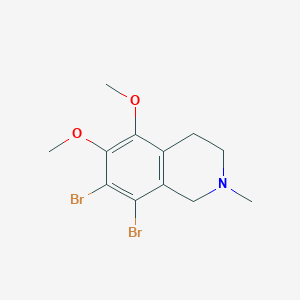
![Propanedinitrile, [bis(propylthio)methylene]-](/img/structure/B14410153.png)
![1-(3,4,5-Trimethoxyphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14410156.png)
